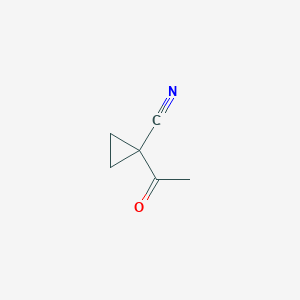

1-Acetylcyclopropane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula C6H7NO. It has a molecular weight of 109.13 g/mol .

Synthesis Analysis

The synthesis of this compound involves complex molecular architectures containing cyclopropanes . The rate-limiting enzyme for ethylene biosynthesis, 1-aminocyclopropane-1-carboxylate synthase (ACS), plays a crucial role in the synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring with an acetyl group and a carbonitrile group attached . The InChI representation of the molecule isInChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3 . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse. Cyclopropanation strategies have been highlighted in recent total syntheses . The compound also plays a role in the biosynthesis of ethylene .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 109.13 g/mol, a topological polar surface area of 40.9 Ų, and a complexity of 170 .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-Acetylcyclopropane-1-carbonitrile is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase . ACC oxidase is responsible for the final step in the biosynthesis of ethylene, a plant hormone . Ethylene and its precursor ACC play a central role in the regulation of bacterial colonization by the modulation of plant immune responses and symbiotic programs .

Mode of Action

This compound interacts with its target, ACC oxidase, and influences the production of ethylene . Ethylene is a gaseous plant hormone that regulates many plant developmental processes and stress responses .

Biochemical Pathways

The ethylene biosynthesis pathway consists of two dedicated steps. In the first reaction, S-adenosyl-L-methionine (SAM) is converted into ACC by ACC-synthase (ACS). In the second reaction, ACC is converted into ethylene by ACC-oxidase (ACO) . This compound, as a derivative of ACC, is likely to be involved in this pathway.

Pharmacokinetics

Given its small molecular weight (10913 g/mol) , it is likely to have good bioavailability.

Result of Action

The action of this compound leads to changes in the levels of ethylene, a plant hormone. This can have a significant impact on plant growth and development, as ethylene regulates a wide variety of vegetative and developmental processes . It also plays a role in plant defense against biotic and abiotic stress factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the plant-associated bacterial community can modulate plant ACC and ethylene levels, subsequently modifying plant defense responses, symbiotic programs, and overall plant development . Therefore, the efficacy and stability of this compound can be influenced by the specific environmental context in which it is used.

Análisis Bioquímico

Biochemical Properties

1-Acetylcyclopropane-1-carbonitrile actively participates in biochemical reactions . It interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase (ACC synthase), which catalyzes the synthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor for ethylene . The nature of these interactions involves the conversion of S-adenosyl methionine (AdoMet, SAM) to ACC .

Cellular Effects

This compound influences various types of cells and cellular processes . It plays a central role in the regulation of bacterial colonization by modulating plant immune responses and symbiotic programs . It also affects several developmental processes, such as root elongation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ACC by ACC synthase . This process is facilitated by the binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway . It interacts with enzymes such as ACC synthase in this pathway

Transport and Distribution

This compound can be transported from roots to leaves (long distance transport) and, in a more localized fashion, from cell to cell (short distance transport)

Propiedades

IUPAC Name |

1-acetylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHTVDJPKASMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301605 |

Source

|

| Record name | 1-Acetylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146857-32-1 |

Source

|

| Record name | 1-Acetylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146857-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.